2-Cyanobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

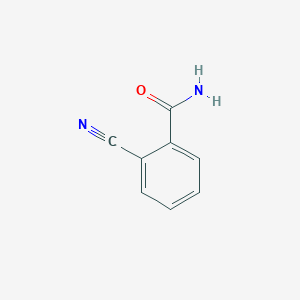

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQPCKPKAIRSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066170 | |

| Record name | Benzamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17174-98-0 | |

| Record name | 2-Cyanobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17174-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyanobenzamide: An In-depth Technical Guide for Drug Development Professionals

This guide offers a comprehensive technical overview of 2-cyanobenzamide, a pivotal molecule in the landscape of modern medicinal chemistry and drug development. It aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical structure, physicochemical properties, synthesis, and critical applications, particularly its role as a precursor to potent therapeutic agents.

Core Molecular Profile: Structure and Properties

This compound, also known as o-cyanobenzamide, is an aromatic organic compound with the chemical formula C₈H₆N₂O.[1][2] Its structure is characterized by a benzene ring substituted with a cyano (-C≡N) group and an amide (-CONH₂) group at the ortho (1,2) positions. This specific arrangement of functional groups dictates its unique chemical reactivity and its utility as a versatile building block in organic synthesis.

Molecular Structure:

-

Systematic Name: this compound[3]

Physicochemical Properties

A solid grasp of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties influence reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 172-173°C | [1] |

| Boiling Point | 341.5°C at 760 mmHg | [1] |

| Solubility | Soluble in ethanol, methanol, and DMSO; sparingly soluble in water | N/A |

| Density | 1.24 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the amide protons, with their chemical shifts and coupling patterns confirming the 1,2-substitution of the benzene ring. The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the amide N-H stretching, the amide C=O stretching, and the nitrile C≡N stretching.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its exact mass, confirming the molecular formula.[3][5]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the controlled partial hydrolysis of phthalonitrile. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis of this compound from Phthalonitrile

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Phthalonitrile

-

Potassium hydroxide (KOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of phthalonitrile in tert-butanol is prepared in a reaction vessel.

-

An aqueous solution of potassium hydroxide is added dropwise to the phthalonitrile solution. The reaction is typically carried out at an elevated temperature to facilitate the hydrolysis.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the this compound product.

-

The solid product is collected by filtration, washed with water, and dried.

Rationale for Experimental Design:

-

The use of a stoichiometric amount of potassium hydroxide is crucial to ensure the selective hydrolysis of only one of the two nitrile groups of phthalonitrile.

-

tert-Butanol is a suitable solvent as it can dissolve both the starting material and the base, providing a homogeneous reaction medium.

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery and Development

This compound is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.[6]

Role as a Precursor to PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6][7] The phthalazinone scaffold, a key structural motif in many PARP inhibitors, can be readily synthesized from this compound.

The synthesis of the phthalazinone core involves the cyclocondensation of this compound with hydrazine. This reaction forms the bicyclic phthalazinone ring system, which can then be further elaborated to generate a diverse array of potent PARP inhibitors.

Caption: this compound in PARP inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][4]

Recommended Safety Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[4][8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4]

Conclusion

This compound is a cornerstone molecule in the field of medicinal chemistry, offering a versatile platform for the synthesis of a multitude of therapeutic agents. Its well-defined chemical properties, straightforward synthesis, and critical role as a precursor to PARP inhibitors underscore its importance in the ongoing development of novel cancer therapies. A comprehensive understanding of this compound is therefore essential for any researcher or professional engaged in the drug discovery and development process.

References

- LookChem. (n.d.). This compound.

- SpectraBase. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72883, this compound. PubChem.

- SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair. (2022). Disease Markers.

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Cyanobenzamide (CAS 17174-98-0)

Introduction

2-Cyanobenzamide (CAS No. 17174-98-0) is a bifunctional aromatic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals.[1] Its structure, featuring both a nitrile (-C≡N) and an amide (-CONH₂) group in an ortho-position on a benzene ring, provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and safety considerations, providing the field-proven insights necessary for its effective application in a laboratory setting.

Physicochemical and Computed Properties

Accurate characterization begins with a solid understanding of a compound's fundamental properties. This compound is typically a white to light yellow crystalline powder.[2] The following table summarizes its key physicochemical and computed properties, which are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 17174-98-0 | [1] |

| Molecular Formula | C₈H₆N₂O | [1][3] |

| Molecular Weight | 146.15 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | 172-173 °C | [2] |

| Boiling Point | 265.75 °C (rough estimate) | [2] |

| Density | 1.2312 g/cm³ (rough estimate) | [2] |

| Appearance | White to Light yellow powder to crystal | [2] |

| Solubility | Insoluble in water | [4] |

| XLogP3 | -0.2 | [1] |

| pKa | 15.23 ± 0.50 (Predicted) | [2] |

Spectroscopic Data Analysis for Structural Verification

Unambiguous identification of this compound is crucial for ensuring the integrity of subsequent synthetic steps. Spectroscopic analysis provides a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of both nitrile and primary amide functionalities gives rise to a distinct pattern.[5]

-

N-H Stretch: The primary amide (-NH₂) typically shows two bands in the region of 3400-3250 cm⁻¹.[6]

-

C≡N Stretch: A sharp, medium-intensity peak is expected in the 2260–2210 cm⁻¹ range, which is characteristic of a nitrile group.[6][7]

-

C=O Stretch (Amide I band): A strong absorption peak appears around 1690–1630 cm⁻¹, corresponding to the carbonyl stretch of the amide.[7]

-

N-H Bend (Amide II band): A medium-intensity band is expected around 1650–1580 cm⁻¹ from the N-H bending vibration.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain insight into the compound's fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular weight of this compound.[1]

-

Key Fragmentation: A significant fragment is often observed at m/z 103.[1] This can be rationalized by the loss of the amide functional elements (-CONH₂ fragment, mass 43) or a related rearrangement, a common fragmentation pathway for benzamides.[8][9] Understanding such patterns is essential for identifying the compound in complex reaction mixtures via techniques like GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum is not readily found, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure. These predictions are invaluable for real-time reaction monitoring and final product confirmation.

-

¹H NMR (Predicted): The spectrum would be dominated by signals in the aromatic region (approx. 7.5-8.0 ppm). Due to the ortho-substitution, the four aromatic protons would appear as a complex multiplet. The two amide protons (-CONH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR (Predicted): The spectrum would show eight distinct signals: six for the aromatic carbons, one for the nitrile carbon (C≡N, approx. 115-120 ppm), and one for the amide carbonyl carbon (C=O, approx. 165-170 ppm).

Synthesis Methodologies: A Focus on Selectivity

The synthesis of this compound presents an interesting chemical challenge: how to selectively functionalize one of two identical groups on a symmetric precursor. A prominent and efficient method is the selective partial hydrolysis of 1,2-dicyanobenzene (phthalonitrile).[10]

The core principle of this synthesis is controlling the reaction conditions to favor the hydrolysis of only one nitrile group into an amide, preventing further hydrolysis to the carboxylic acid or hydrolysis of the second nitrile group. This selectivity is typically achieved by carefully managing pH, temperature, and reaction time.

Experimental Protocol: Selective Hydrolysis of Phthalonitrile

This protocol is a representative procedure based on established methodologies. Researchers should always perform a thorough risk assessment before conducting any new experiment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and pH probe, suspend phthalonitrile (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., ethanol) to aid solubility.

-

Base Addition: While stirring vigorously, slowly add a solution of an alkali metal hydroxide (e.g., NaOH, 1.0-1.2 eq) or carbonate. The key to selectivity is maintaining the pH in a controlled range, typically between 8 and 12. A higher pH or prolonged reaction time risks over-hydrolysis.

-

Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the desired mono-hydrolyzed product and minimize the formation of byproducts like phthalamide or 2-cyanobenzoic acid.

-

Work-up and Isolation: Once the reaction has reached optimal conversion, cool the mixture to room temperature. Carefully neutralize the solution with a dilute acid (e.g., HCl) to a pH of ~7. This will precipitate the this compound product, which has low water solubility.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield high-purity this compound.

Applications in Chemical Synthesis

This compound is a valuable building block precisely because its two functional groups can be addressed in subsequent reactions, either together or sequentially. It is a precursor to a variety of important chemical intermediates used in pharmaceuticals, agrochemicals, and materials science.[11]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. It is classified as hazardous and requires appropriate precautions.[1][4]

GHS Hazard Classification

| Pictogram(s) | Hazard Class | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1] | |

| H312: Harmful in contact with skin[1] | ||

| H332: Harmful if inhaled[1] | ||

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] | |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[1] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][13]

-

Handling: Avoid generating dust.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][14] Recommended storage temperature is often between 2-8°C.[2] Keep away from incompatible materials such as strong acids and oxidizing agents.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is more than just a chemical with a CAS number; it is a versatile and enabling tool for the modern synthetic chemist. Its value lies in the ortho-positioning of its nitrile and amide groups, which allows for the creation of complex cyclic structures and other functionalized derivatives. A thorough understanding of its properties, spectroscopic fingerprints, and safe handling protocols, as detailed in this guide, is essential for any researcher aiming to leverage its synthetic potential in drug discovery and materials science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72883, this compound.

- Wiley-VCH (2025). This compound - SpectraBase.

- Lee, G., Kossowska, D., Lim, J., Kim, S., Han, H., Kwak, K., & Cho, M. (2018). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics.

- Unknown Source. SAFETY DATA SHEET - this compound.

- MDPI (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules.

- Biological Magnetic Resonance Bank. bmse000656 Cyanamide.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76427, p-Cyanobenzamide.

- Lee, G., Kim, S., Kwak, K., & Cho, M. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B.

- Royal Society of Chemistry (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. New Journal of Chemistry.

- ResearchGate (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.

- Science Ready (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.

- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.

- U.S. Environmental Protection Agency (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.

- ResearchGate (2020). The synthesis of phthalonitrile derivatives (1 and 2) and their zinc....

- National Center for Biotechnology Information (2011). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry.

- ResearchGate (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7042, Phthalonitrile.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Michigan State University. IR Absorption Table.

- Royal Society of Chemistry (2015). Phthalonitrile resin bearing cyanate ester groups: synthesis and characterization. RSC Advances.

- National Center for Biotechnology Information (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Polymers.

- CONICET (2015). Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines.

- CORE (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

- National Center for Biotechnology Information (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Molecules.

- ResearchGate (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Royal Society of Chemistry (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances.

- Zenodo (2018). PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES.

- SAMPE (2020). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs).

Sources

- 1. This compound | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17174-98-0 | CAS DataBase [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

Introduction: The Strategic Importance of a Bifunctional Reagent

An In-depth Technical Guide to the Physical and Chemical Properties of o-Cyanobenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

o-Cyanobenzamide (2-cyanobenzamide) is a deceptively simple aromatic molecule that holds a position of strategic importance in modern organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with ortho-positioned cyano (-C≡N) and carboxamide (-CONH₂) groups, provides two distinct and chemically versatile reactive centers. This bifunctionality makes it an invaluable building block for the construction of complex heterocyclic scaffolds, particularly those prevalent in contemporary pharmacophores. Understanding the nuanced interplay of its physical properties and chemical reactivity is paramount for any researcher aiming to leverage its synthetic potential, from small-scale discovery to process development. This guide synthesizes critical data with field-proven insights to provide a comprehensive technical overview of this pivotal chemical intermediate.

Section 1: Molecular and Core Physical Properties

The physical properties of o-cyanobenzamide are a direct consequence of its molecular structure. The presence of two polar, hydrogen-bonding functional groups in close proximity governs its solid-state behavior and solubility profile. The melting point is notably high for a molecule of its size, reflecting strong intermolecular forces, including hydrogen bonding between the amide groups of adjacent molecules in the crystal lattice.

Table 1: Physical and Molecular Data for o-Cyanobenzamide

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | o-Cyanobenzamide, Phthalamic nitrile | [1][2] |

| CAS Number | 17174-98-0 | [1] |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 172-174 °C |[2][3] |

Expert Insight: The ortho arrangement of the amide and nitrile groups allows for potential intramolecular interactions that can influence its conformation in solution, impacting reactivity. Its limited solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like DMSO and DMF is a critical consideration for reaction setup.

Section 2: Spectroscopic Characterization Profile

Accurate identification of o-cyanobenzamide is crucial. The following spectroscopic signatures provide a definitive fingerprint for the compound. The data presented are typical values; minor variations can occur based on solvent and instrument conditions.

Table 2: Key Spectroscopic Data for o-Cyanobenzamide

| Technique | Signature | Interpretation |

|---|---|---|

| IR (Infrared) | ~3400 & 3200 cm⁻¹ (two bands) | N-H stretching of primary amide |

| ~2230 cm⁻¹ (strong, sharp) | C≡N (nitrile) stretching[4] | |

| ~1670 cm⁻¹ (strong) | C=O (Amide I band) stretching[5] | |

| ¹H NMR | ~7.5-8.0 ppm (multiplet, 4H) | Aromatic protons (Ar-H) |

| >7.5 ppm (broad singlet, 2H) | Amide protons (-CONH₂) | |

| ¹³C NMR | ~168 ppm | C=O (amide carbonyl carbon)[6] |

| ~125-140 ppm | Aromatic carbons | |

| ~117 ppm | C≡N (nitrile carbon)[6] | |

| ~110 ppm | Quaternary aromatic carbon attached to CN | |

| Mass Spec (EI) | m/z = 146 | Molecular Ion [M]⁺ |

| m/z = 129 | [M-NH₃]⁺ fragment |

| | m/z = 102 | [M-CONH₂]⁺ fragment |

Causality Behind the Data: In the ¹H NMR spectrum, the aromatic protons are deshielded into the 7.5-8.0 ppm region due to the electron-withdrawing effects of both the cyano and amide substituents. The amide protons often appear as a broad signal due to quadrupole broadening and exchange, and their chemical shift is highly dependent on solvent and concentration. In the IR spectrum, the sharp, strong peak for the nitrile stretch around 2230 cm⁻¹ is a highly diagnostic feature of this functional group.[4]

Section 3: Chemical Properties and Synthetic Reactivity

The synthetic utility of o-cyanobenzamide stems from the distinct reactivity of its two functional groups. The carbonyl carbon of the amide and the carbon of the nitrile are both electrophilic sites, albeit with different reactivities, making sequential and selective transformations possible.

Hydrolysis: Stepwise Conversion to Phthalic Acid Derivatives

Under aqueous acidic or basic conditions, both the amide and nitrile groups can be hydrolyzed. The reaction typically proceeds stepwise, allowing for the isolation of intermediates. Mild conditions may favor the hydrolysis of the nitrile to an amide, which in this case would lead to phthalamide. More commonly, hydrolysis leads to a carboxylic acid. The relative rates of amide vs. nitrile hydrolysis can be controlled by reaction conditions.[7]

Caption: Stepwise hydrolysis of o-cyanobenzamide.

Reduction: Accessing Aminomethyl Scaffolds

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce both functional groups. Critically, LiAlH₄ reduces amides completely to amines by removing the carbonyl oxygen, a distinct outcome compared to the reduction of esters or ketones which yield alcohols.[8] The nitrile group is concurrently reduced to a primary amine. This transformation provides a direct route to 2-(aminomethyl)benzylamine, a useful diamine ligand and building block.

Caption: Reduction of o-cyanobenzamide with LiAlH₄.

Cyclization Reactions: Gateway to Heterocyclic Cores

Perhaps the most significant application of o-cyanobenzamide derivatives is in the synthesis of nitrogen-containing heterocycles. The ortho positioning of the two groups is ideal for intramolecular cyclization reactions to form five-membered rings. For example, derivatives of o-cyanobenzamide can be key precursors to substituted isoindolinones, a privileged scaffold in medicinal chemistry.[9][10] These reactions are often mediated by transition metals which facilitate C-H activation or other bond-forming steps.

Caption: General pathway to isoindolinone scaffolds.

Section 4: Recommended Synthesis Protocol

A reliable laboratory-scale synthesis of o-cyanobenzamide involves the controlled partial hydrolysis of the more readily available o-phthalonitrile. The key to this procedure is using reaction conditions (e.g., basic hydrogen peroxide) that favor the hydrolysis of only one of the two nitrile groups.

Experimental Protocol: Synthesis from o-Phthalonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of o-phthalonitrile in 100 mL of dimethyl sulfoxide (DMSO).

-

Reagent Addition: While stirring at room temperature, add 1.0 g of powdered potassium carbonate (K₂CO₃). Subsequently, add 11.3 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 20 minutes. Causality: The base activates the peroxide, forming the hydroperoxide anion, which is the active nucleophile for the hydrolysis of the nitrile.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 1:1 ethyl acetate/hexane. The product should have a lower Rf than the starting material.

-

Workup and Isolation: Once the reaction is complete, pour the reaction mixture into 400 mL of cold water with stirring. A white precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO and salts.

-

Drying: Dry the white solid in a vacuum oven at 60 °C to a constant weight. The product, o-cyanobenzamide, is typically obtained in high purity (>95%) and good yield.

Caption: Experimental workflow for o-cyanobenzamide synthesis.

Section 5: Applications in Drug Development

The true value of o-cyanobenzamide is realized in its application as a strategic precursor in multi-step syntheses. Its derivatives are instrumental in building the core structures of several modern therapeutics.

Case Study: Precursor to the Phthalazinone Core of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of targeted cancer therapies. A prominent example is Olaparib , used to treat certain types of ovarian, breast, and prostate cancers.[11] The central scaffold of Olaparib is a phthalazinone ring system. This heterocycle is commonly synthesized from 2-carboxybenzaldehyde or related derivatives, which themselves can be accessed from precursors like o-cyanobenzamide through hydrolysis and further functionalization. The benzamide moiety provides a handle that is ultimately transformed into the lactam portion of the phthalazinone core.

Caption: Logical flow from precursor to API.

Section 6: Safety and Handling

As with any active chemical reagent, proper handling of o-cyanobenzamide is essential. It is classified as hazardous and requires appropriate engineering controls and personal protective equipment (PPE).

-

Hazard Summary: o-Cyanobenzamide is harmful if swallowed or in contact with skin and causes serious eye irritation.[1][3] It may also cause respiratory irritation.[3]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

o-Cyanobenzamide is more than a simple organic compound; it is a versatile and powerful tool for chemical innovation. Its value lies in the predictable yet distinct reactivity of its ortho-disposed nitrile and amide functionalities. From the construction of foundational heterocyclic cores like isoindolinones to its role in the synthesis of life-saving therapeutics such as Olaparib, a thorough understanding of its properties is a prerequisite for success. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this strategic building block into their synthetic programs.

References

- SpectraBase. (n.d.). This compound. Wiley-VCH.

- Supporting Information for a scientific article. (n.d.).

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Ghosh, A., Szyc, Ł., Chalyavi, F., Maeda, T., Amenities, J. A., Odoh, S. O., & Tucker, M. J. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101.

- Beryozkina, T., & Vologzhanina, A. (2018). Modern Synthetic Approaches to Phthalonitriles with Special Emphasis on Transition-Metal Catalyzed Cyanation Reactions. Macroheterocycles, 11(2), 195-208.

- Ashenhurst, J. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps.

- ResearchGate. (n.d.). C–H cyclization strategies for isoindolinone synthesis.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Sharma, G., & Kumar, V. (2019). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ChemistrySelect, 4(36), 10647-10664.

- Wang, Y., et al. (2020). Visible light-induced N-radical 5-exo/6-endo cyclization of alkenyl amides: facile access to isoindolinones/isoquinolinones. Organic & Biomolecular Chemistry, 18(28), 5445-5449.

- PubChem. (n.d.). 3-Cyanobenzamide. National Center for Biotechnology Information.

- Sharma, P., & Vats, G. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(12), 2110.

- NIST. (n.d.). N-cyanobenzamide. NIST Chemistry WebBook.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

- Mondal, S., & Ghorai, M. K. (2018). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 20(17), 3984-3989.

- LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.

- San Diego Mesa College. (n.d.). Table of Characteristic IR Absorptions.

- LibreTexts Chemistry. (2022). Conversion of Amides into Amines with LiAlH4.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Google Patents. (n.d.). Preparation method of olaparib.

- Science of Synthesis. (n.d.). 20.2.1.2 Synthesis from Carboxylic Acid Derivatives. Thieme.

- PubChem. (n.d.). p-Cyanobenzamide. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Fersht, A. R., & Kirby, A. J. (1967). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Journal of the American Chemical Society, 89(19), 4857-4863.

- Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Molecules, 23(11), 2977.

- Google Patents. (n.d.). Technique for synthesizing phthalonitrile.

- Google Patents. (n.d.). Processes for preparing olaparib.

- El-Faham, A., et al. (2019). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Molecules, 24(17), 3123.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pr.ibs.re.kr [pr.ibs.re.kr]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Cyanobenzamide: Molecular Weight, Formula, and Structural Significance

This guide provides a detailed examination of the fundamental physicochemical properties of 2-Cyanobenzamide, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the causality behind these properties and their practical implications in a laboratory setting.

Core Molecular Attributes of this compound

This compound, also known as o-cyanobenzamide, is an aromatic organic compound belonging to the benzamide family. Its structure is characterized by a benzene ring substituted with an amide group and a nitrile (cyano) group at adjacent (ortho) positions. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making a precise understanding of its molecular formula and weight paramount for any scientific application.

The molecular formula for this compound is C₈H₆N₂O .[1][2][3] This formula indicates that a single molecule of the compound is composed of:

-

Eight Carbon (C) atoms

-

Six Hydrogen (H) atoms

-

Two Nitrogen (N) atoms

-

One Oxygen (O) atom

From this formula, the molecular weight is calculated. The molecular weight represents the mass of one mole of the substance. Using the standard atomic weights of the constituent elements, the molecular weight of this compound is determined to be 146.15 g/mol .[1][4] This value is a cornerstone for all quantitative work, from calculating reaction stoichiometry to preparing solutions of specific molarity.

Table 1: Physicochemical and Identification Data for this compound

For ease of reference, the core properties and identifiers for this compound are summarized below. These data are essential for material sourcing, safety assessment, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆N₂O | [1][2][5] |

| Molecular Weight | 146.15 g/mol | [1][2][4][6] |

| Exact Mass | 146.048012819 Da | [1][5] |

| CAS Number | 17174-98-0 | [1][7][5][8] |

| Appearance | White to light yellow powder/crystal | [8] |

| Melting Point | 172-173 °C | [5][8] |

| Synonyms | o-Cyanobenzamide, Benzamide, 2-cyano- | [1][5][8] |

Structural Elucidation and Visualization

The chemical behavior of this compound is a direct consequence of its molecular architecture. The name "this compound" describes a benzene ring where the primary functional group, the amide (-CONH₂), is designated at position 1. The cyano group (-C≡N) is located at the adjacent carbon, position 2. This ortho configuration creates steric and electronic interactions between the two functional groups, influencing the molecule's reactivity and potential as a precursor in synthesizing more complex molecules, such as heterocycles.[9]

Caption: Molecular structure of this compound (C₈H₆N₂O).

The Imperative of Purity and Identity Verification

In research and development, particularly in pharmaceutical applications, verifying the identity and purity of a starting material is a non-negotiable step. The molecular weight of 146.15 g/mol serves as a primary checkpoint in this validation process. Any deviation from this value in analytical tests signals the presence of impurities, solvents, or a misidentified compound.

Experimental Workflow: A Self-Validating Protocol

A robust workflow for confirming the identity of a supplied sample of this compound integrates multiple analytical techniques. This approach ensures that the material meets the stringent requirements for downstream applications.

-

Mass Spectrometry (MS): This is the most direct method for verifying molecular weight. Using a technique like Electrospray Ionization (ESI), the analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 147.15, confirming the mass of the parent molecule is 146.15 Da.[1][6]

-

Infrared (IR) Spectroscopy: This technique confirms the presence of the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the nitrile C≡N stretch (typically ~2220-2260 cm⁻¹), the amide C=O stretch (~1650-1680 cm⁻¹), and N-H stretches (~3100-3500 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the ortho substitution pattern on the aromatic ring and the overall structure.

-

Melting Point Analysis: A sharp melting point within the established range of 172-173 °C is a strong indicator of high purity.[5][8] A broad or depressed melting range suggests the presence of impurities.

This multi-faceted approach creates a self-validating system where each result corroborates the others, providing a high degree of confidence in the material's identity and purity before its use in critical experiments.

Caption: Standard workflow for identity and purity verification.

Conclusion

The molecular formula (C₈H₆N₂O) and molecular weight (146.15 g/mol ) of this compound are fundamental constants that underpin its use in scientific research and development. These values are not merely encyclopedic data; they are critical parameters for ensuring experimental accuracy, reproducibility, and safety. For professionals in drug discovery and organic synthesis, a thorough understanding and rigorous verification of these core properties are the first steps in leveraging the synthetic potential of this valuable chemical building block.

References

- Title: this compound | C8H6N2O Source: PubChem, N

- Title: this compound Source: LookChem URL:[Link]

- Title: Benzamide, 2-cyano- - Substance Details Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

- Title: this compound Source: SpectraBase URL:[Link]

- Title: 3-Cyanobenzamide | C8H6N2O Source: PubChem, N

Sources

- 1. This compound | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | 17174-98-0 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fishersci.com [fishersci.com]

- 8. 17174-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Cyanobenzamide: Synthesis, Characterization, and Applications in Modern Organic Chemistry

This guide provides a comprehensive technical overview of 2-cyanobenzamide, a versatile bifunctional aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this important chemical intermediate. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to provide a framework for its effective utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound, systematically named according to IUPAC nomenclature as This compound , is a crystalline solid of significant interest in organic synthesis.[1][2] Its structure, featuring a carboxamide and a nitrile group in an ortho relationship on a benzene ring, imparts a unique reactivity profile that makes it a valuable precursor for a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. The strategic placement of these two functional groups allows for elegant and efficient cascade reactions, leading to complex molecular architectures from a relatively simple starting material. This guide will explore the fundamental properties, synthesis, characterization, and key applications of this compound, providing a robust resource for its practical application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder.[3] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 17174-98-0 | [1][4] |

| Molecular Formula | C₈H₆N₂O | [1][4] |

| Molecular Weight | 146.15 g/mol | [1][4] |

| Melting Point | 172-173 °C | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Solubility | Data not widely available, but expected to be soluble in polar organic solvents. | |

| InChIKey | STQPCKPKAIRSEL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)C#N)C(=O)N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching of the nitrile group. The amide group will show N-H stretching vibrations typically in the region of 3100-3500 cm⁻¹ and a strong C=O stretching absorption (Amide I band) around 1650-1680 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will display complex multiplets corresponding to the four protons on the benzene ring, typically in the range of 7.5-8.0 ppm. The two amide protons (-CONH₂) will appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent, but is generally found downfield.

-

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals. The carbonyl carbon of the amide will be observed in the range of 165-170 ppm. The nitrile carbon will appear around 115-120 ppm. The six aromatic carbons will have signals in the 120-140 ppm region, with the carbon attached to the cyano group (C-CN) and the carbon attached to the amide group (C-CONH₂) being quaternary and often showing lower intensity.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of this compound.[5]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through several routes, most notably via the selective partial hydrolysis of phthalonitrile. The choice of synthetic strategy often depends on the desired scale, purity requirements, and available starting materials.

Synthesis via Selective Hydrolysis of Phthalonitrile

The most common and direct route to this compound is the selective partial hydrolysis of one of the two nitrile groups of phthalonitrile (benzene-1,2-dicarbonitrile).[6] This transformation is challenging due to the potential for over-hydrolysis to form 2-carbamoylbenzoic acid or phthalic acid.[7]

Reaction Scheme:

Caption: Selective hydrolysis of phthalonitrile to this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis with Hydrogen Peroxide

This method provides a relatively mild and selective means of converting phthalonitrile to this compound.

Materials:

-

Phthalonitrile

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide or another suitable base

-

A suitable solvent (e.g., ethanol, acetone)

-

Water

Procedure:

-

Dissolve phthalonitrile in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir to ensure homogeneity.

-

Slowly add the hydrogen peroxide solution dropwise to the reaction mixture. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to decompose any remaining hydrogen peroxide.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Causality of Experimental Choices:

-

Hydrogen Peroxide and Base: The combination of hydrogen peroxide and a base generates the hydroperoxide anion (HOO⁻), which is a potent nucleophile that selectively attacks one of the nitrile groups. This method is often preferred over strong acid or base hydrolysis, which can lead to the formation of byproducts.

-

Temperature Control: Careful temperature control is crucial to prevent the exothermic reaction from running away and to minimize the over-hydrolysis of the desired product.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable building block for the synthesis of various heterocyclic systems, particularly isoindolinones.

Hydrolysis to 2-Carbamoylbenzoic Acid

Under more forcing acidic or basic conditions, this compound can be fully hydrolyzed to 2-carbamoylbenzoic acid. This reaction proceeds via the hydrolysis of the nitrile group to a carboxylic acid.

Precursor to Isoindolinones

A significant application of this compound and its derivatives is in the synthesis of isoindolinones, a class of compounds with a wide range of biological activities.[8] These reactions often proceed via cascade or domino sequences, where the ortho-disposed functional groups react in a concerted manner.

Reaction Workflow:

Caption: General workflow for the synthesis of isoindolinones from this compound derivatives.

Role in Drug Development

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. While this compound itself may not be a direct precursor in all large-scale manufacturing processes, its structural motif is central to the synthesis of important pharmaceuticals. For instance, the core structure of Lenalidomide, a drug used to treat multiple myeloma, contains a substituted isoindolinone.[1][9][10][11] Synthetic strategies towards these molecules often involve precursors that are structurally analogous to this compound, highlighting its importance as a model compound and a versatile building block in drug discovery.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant synthetic utility, primarily owing to its unique arrangement of ortho-disposed nitrile and amide functionalities. Its role as a precursor to complex heterocyclic structures, particularly isoindolinones, underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

- PubChem. This compound.

- U.S. Environmental Protection Agency. Benzamide, 2-cyano-. Substance Details - SRS. [Link]

- SpectraBase. This compound. [Link]

- European Patent Office.

- ResearchGate.

- Google Patents.

- Google Patents.

- ResearchGate.

- PubChem. Phthalonitrile.

- PubChem. p-Cyanobenzamide.

Sources

- 1. CN103242215A - Preparation method of lenalidomide intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pazopanib Hydrochloride [chinjmap.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 2-Cyanobenzaldehyde(7468-67-9) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Lenalidomide synthesis - chemicalbook [chemicalbook.com]

- 9. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 10. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Cyanobenzamide: From Industrial Precursors to Laboratory-Scale Methodologies

Foreword: The Strategic Importance of 2-Cyanobenzamide

This compound stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research and development. Its unique bifunctional nature, possessing both a nitrile and an amide group ortho to each other on a benzene ring, renders it a versatile scaffold for the construction of a multitude of complex heterocyclic systems. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the primary synthetic routes to this compound. We will delve into the core starting materials, from their industrial origins to their laboratory-scale transformations, with a focus on the underlying chemical principles that govern these synthetic strategies. Our narrative is grounded in field-proven insights, emphasizing not just the "how" but the critical "why" behind experimental choices, ensuring that the protocols described are robust and reproducible.

I. The Genesis of the Precursors: Industrial-Scale Synthesis

The journey to this compound in a broader industrial context begins with fundamental petrochemical feedstocks. The most common and economically viable precursor is phthalonitrile , which itself is primarily derived from o-xylene.

Ammoxidation of o-Xylene to Phthalonitrile

The industrial synthesis of phthalonitrile is predominantly achieved through the vapor-phase catalytic ammoxidation of o-xylene. This process combines oxidation and ammonolysis in a single, continuous operation.

The overall transformation can be represented as: C₆H₄(CH₃)₂ + 2 O₂ + 2 NH₃ → C₆H₄(CN)₂ + 6 H₂O

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst is paramount for achieving high selectivity and yield. Vanadium-based catalysts, often promoted with other metal oxides such as chromium, molybdenum, or antimony, are widely employed.[1][2][3] These catalysts are effective in activating the methyl groups of o-xylene and facilitating the multi-step conversion to nitrile groups. The specific composition of the catalyst influences the reaction temperature and the formation of byproducts.[2]

-

Reaction Temperature: The ammoxidation of o-xylene is a highly exothermic process and is typically carried out at temperatures ranging from 400 to 500°C.[1] Maintaining a precise temperature profile within the reactor is crucial to prevent over-oxidation to carbon oxides and the formation of undesired byproducts like phthalimide.

-

Reactant Ratios: The molar ratio of ammonia and air (as the oxygen source) to o-xylene is a critical parameter. A significant excess of ammonia is used to favor the formation of the dinitrile over the imide and to suppress the formation of carbon oxides.

The logical workflow for the industrial production of phthalonitrile is depicted below:

Sources

- 1. Page loading... [guidechem.com]

- 2. CN115364880B - Catalyst for preparing phthalonitrile from phthalic acid and preparation method thereof - Google Patents [patents.google.com]

- 3. CN1401632A - Catalyst for preparing phthalonitrile, process for preparing such catalyst, and use thereof - Google Patents [patents.google.com]

The Elusive Solution: An In-depth Technical Guide to the Solubility of 2-Cyanobenzamide

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is a cornerstone of successful drug development and chemical synthesis. It is a critical physicochemical parameter that dictates a molecule's behavior from the reaction flask to its ultimate biological fate. This guide provides a comprehensive technical overview of the solubility of 2-cyanobenzamide, a key intermediate in the synthesis of various pharmaceuticals and functional materials.

While a comprehensive search of publicly available scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound, this guide will equip you with the foundational knowledge, theoretical framework, and practical experimental protocols to determine its solubility in your own laboratory setting. By leveraging data from a structurally similar compound, benzamide, we will explore predictive approaches and underscore the imperative of empirical validation.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into its solubility, it is essential to understand the inherent chemical and physical properties of this compound. These characteristics provide the basis for predicting its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [2] |

| Melting Point | 172-173 °C | [3] |

| Predicted pKa | 15.23 ± 0.50 | [3] |

| Predicted XLogP3 | -0.2 | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

The structure of this compound, featuring a polar amide group and a moderately polar cyano group attached to a nonpolar benzene ring, suggests a nuanced solubility profile. The amide group is capable of both hydrogen bond donation and acceptance, while the cyano group acts as a hydrogen bond acceptor. These features imply potential solubility in polar solvents. However, the aromatic ring contributes to its hydrophobic character.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents, such as water, methanol, and ethanol, are adept at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents like hexane and toluene are better suited for dissolving nonpolar solutes via van der Waals forces.

For this compound, the presence of both polar (amide and cyano) and nonpolar (benzene ring) moieties indicates that its solubility will be highly dependent on the specific solvent. The interplay of these groups will determine its affinity for a given solvent system.

A Predictive Approach: Leveraging Benzamide as a Structural Analog

Given the absence of explicit quantitative solubility data for this compound, examining the solubility of its parent compound, benzamide, can offer valuable insights. It is crucial to recognize that the addition of the ortho-cyano group in this compound will alter its solubility profile due to changes in polarity, crystal lattice energy, and intermolecular interactions. Nevertheless, the data for benzamide provides a useful illustrative baseline.

A study on the solubility of benzamide in various organic solvents demonstrated a clear trend related to solvent polarity and hydrogen bonding capacity.[6][7] The solubility was highest in polar protic solvents like methanol and ethanol, and also high in a polar aprotic solvent like acetone.[6][7] It was significantly lower in less polar solvents and lowest in water.[6][7]

Table 2: Experimentally Determined Solubility of Benzamide in Various Solvents at Different Temperatures [6][7]

| Solvent | Temperature (K) | Molar Fraction (x10³) | Solubility ( g/100g solvent) |

| Methanol | 283.15 | 133.4 | 26.3 |

| 298.15 | 205.2 | 43.1 | |

| 323.15 | 326.8 | 75.1 | |

| Ethanol | 283.15 | 68.9 | 18.1 |

| 298.15 | 113.8 | 31.4 | |

| 323.15 | 193.2 | 57.5 | |

| Acetone | 283.15 | 100.2 | 20.9 |

| 298.15 | 161.5 | 35.5 | |

| 323.15 | 263.1 | 62.4 | |

| Acetonitrile | 283.15 | 11.8 | 3.5 |

| 298.15 | 19.3 | 5.8 | |

| 323.15 | 32.4 | 10.0 | |

| Ethyl Acetate | 283.15 | 15.6 | 2.1 |

| 298.15 | 26.8 | 3.7 | |

| 323.15 | 47.9 | 6.8 | |

| Water | 283.15 | 1.8 | 1.2 |

| 298.15 | 2.4 | 1.6 | |

| 323.15 | 4.1 | 2.7 |

Disclaimer: This data is for benzamide and serves as an illustrative example. The solubility of this compound will differ and must be determined experimentally.

Based on this data, one can hypothesize that this compound will also exhibit higher solubility in polar organic solvents like alcohols and acetone. The cyano group, being more polar than a hydrogen atom, might slightly increase the overall polarity of the molecule, potentially leading to different solubility values compared to benzamide. A safety data sheet for this compound qualitatively describes it as having low water solubility and being insoluble in water, which aligns with the trend observed for benzamide.[8]

The Gold Standard: Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data for this compound, experimental determination is non-negotiable. The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic equilibrium solubility.[9] The following protocol outlines the key steps for its successful implementation.

Principle

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the solvent. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

Seal the vials tightly and place them in a constant temperature shaker or incubator.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time can vary and should be determined by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Separate the saturated supernatant from the solid phase. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE, 0.22 µm) to remove any solid particles. It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Workflow

A clear and logical workflow is essential for reproducible experimental results. The following diagram, generated using Graphviz, illustrates the key stages of the shake-flask solubility determination method.

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Conclusion: The Path Forward

The solubility of this compound is a critical parameter for its application in research and development. While direct quantitative data is currently limited in the public domain, a predictive understanding can be gleaned from its physicochemical properties and by comparison with its structural analog, benzamide. However, such predictions must be treated with caution and serve primarily as a guide for experimental design.

This technical guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol for the accurate determination of the thermodynamic solubility of this compound in any solvent of interest. By adhering to the principles of scientific integrity and rigorous experimental practice outlined herein, researchers can confidently generate the reliable solubility data required to advance their scientific endeavors.

References

- Solubility of Things. (n.d.). Benzamide.

- ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- PubChem. (n.d.). This compound.

- LookChem. (n.d.). This compound.

Sources

- 1. This compound | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. 17174-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Cyanobenzamide

This guide provides an in-depth analysis of the spectroscopic data for 2-Cyanobenzamide (CAS No. 17174-98-0), a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and quality control in research and development settings. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and a practical framework for analysis.

Introduction to this compound and Spectroscopic Analysis

This compound, with the molecular formula C₈H₆N₂O, is a bifunctional aromatic compound containing both a nitrile (-C≡N) and an amide (-CONH₂) group at ortho positions on a benzene ring. This unique substitution pattern dictates its chemical reactivity and its distinct spectral signature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming its molecular structure.

The following sections will delve into the specific spectroscopic data for this compound, interpreting the spectral features in the context of its molecular architecture. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and Atom Labeling

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the structure of this compound with standardized atom numbering for correlation with NMR and other spectral data.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

GC Conditions :

-

Injector : Split/splitless injector at 250°C.

-

Column : A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole.

-

Scan Range : m/z 40-400.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Data Summary

The IR spectrum of this compound shows characteristic absorption bands for the amide and nitrile functional groups, as well as the aromatic ring. [1][2]

| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | ~2230 | Strong, Sharp |

| C=O Stretch (Amide I) | ~1680 | Strong, Sharp |

| N-H Bend (Amide II) | ~1600 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-H Bend (Aromatic, out-of-plane) | 900 - 675 | Strong |

Interpretation of IR Spectrum

-

N-H Stretching : The broad band in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group. The broadening is due to hydrogen bonding.

-